![molecular formula C13H8FNO B6340850 2-Cyano-5-(3-fluorophenyl)phenol, 95% CAS No. 1214334-50-5](/img/structure/B6340850.png)
2-Cyano-5-(3-fluorophenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(3-fluorophenyl)phenol (2C5FPP) is a synthetic compound with a wide range of applications in scientific research. It has been used in various fields such as organic synthesis, drug design, and medical imaging. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2C5FPP.
Mechanism of Action
2-Cyano-5-(3-fluorophenyl)phenol, 95% has been found to interact with a variety of proteins and enzymes. It has been shown to bind to the active sites of enzymes, thus inhibiting their activity. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to interact with cellular receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in cellular signaling pathways. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to interact with cellular receptors, which can lead to changes in gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(3-fluorophenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. However, there are some limitations to using 2-Cyano-5-(3-fluorophenyl)phenol, 95% for lab experiments. It is a relatively toxic compound, and it can be difficult to handle and store.
Future Directions
2-Cyano-5-(3-fluorophenyl)phenol, 95% has several potential future directions. It could be used to design and synthesize new drugs, as well as to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% could be used to develop new imaging techniques and to study the effects of environmental pollutants on biological systems. Finally, 2-Cyano-5-(3-fluorophenyl)phenol, 95% could be used to study the effects of drugs on the human body.
Synthesis Methods
2-Cyano-5-(3-fluorophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzoic acid with 2-cyanoacetamide. The second step involves the reaction of the intermediate product with 3-fluorophenol. The final product is the 2-Cyano-5-(3-fluorophenyl)phenol, 95%, which is obtained in 95% purity.
Scientific Research Applications
2-Cyano-5-(3-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various drugs, as a reagent in organic synthesis, and as a fluorescent dye for medical imaging. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been used in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
properties
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEOTVHVAYECDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673448 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-fluorophenyl)phenol | |
CAS RN |
1214334-50-5 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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